molecular formula C11H11NO3 B3052584 (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 42537-50-8

(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B3052584
CAS RN: 42537-50-8
M. Wt: 205.21 g/mol
InChI Key: GTNDLSMAJWWVCH-WAYWQWQTSA-N
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Description

(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as MOBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MOBA is a member of the family of α-keto acids, which are known for their ability to act as inhibitors of various enzymes. In

Scientific Research Applications

Neuroprotective Agent Development

The compound (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid and its derivatives have been studied for their role as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These compounds are among the most potent inhibitors of this enzyme, suggesting their potential in developing neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

Cancer Research

Derivatives of this compound, specifically para-methyl and para-methoxy maleanilinic acids, have been evaluated for their cytotoxicity against various carcinoma cells. Their effectiveness against hepatocellular, breast, and colon carcinoma cells highlights their potential in cancer research (Zayed, El-desawy, & Eladly, 2019).

Metal Ion Complexation

Studies on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been conducted. These studies focus on understanding the thermal and magnetic properties of such complexes, which could have implications in materials science and chemistry (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

Synthesis of Heterocyclic Compounds

Research has explored using derivatives of (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid as starting materials for synthesizing a variety of heterocyclic compounds. These studies contribute to the field of organic chemistry and drug development (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Biological Activity Studies

A series of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives, related to (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid, have been synthesized and their biological activities, including anti-inflammatory, analgesic, and antimicrobial activities, have been evaluated. This research contributes to the understanding of the medicinal potential of these compounds (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

properties

IUPAC Name

(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDLSMAJWWVCH-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364349
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid

CAS RN

42537-50-8
Record name NSC62638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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